2-(4-Methylpentyl)pyrazine

Analytical Chemistry Gas Chromatography Isomer Identification

2-(4-Methylpentyl)pyrazine (CAS 1188335-51-4) is a mono-substituted alkylpyrazine with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol. It belongs to the alkylpyrazine class, nitrogen-containing heterocycles widely recognized for their potent olfactory properties and extensive use as flavor and fragrance agents in the food, beverage, and consumer products industries.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
Cat. No. B13102390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpentyl)pyrazine
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC(C)CCCC1=NC=CN=C1
InChIInChI=1S/C10H16N2/c1-9(2)4-3-5-10-8-11-6-7-12-10/h6-9H,3-5H2,1-2H3
InChIKeyRQKKGGNHKZAOOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylpentyl)pyrazine Procurement Guide: Structural Identity and Compound-Class Context for Scientific Sourcing


2-(4-Methylpentyl)pyrazine (CAS 1188335-51-4) is a mono-substituted alkylpyrazine with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . It belongs to the alkylpyrazine class, nitrogen-containing heterocycles widely recognized for their potent olfactory properties and extensive use as flavor and fragrance agents in the food, beverage, and consumer products industries [1]. The compound features a branched 4-methylpentyl (isohexyl) substituent at the 2-position of the pyrazine ring, distinguishing it from its linear constitutional isomer 2-hexylpyrazine (CAS 28217-91-6), which shares the same molecular formula but exhibits a straight-chain hexyl substituent [2]. Alkylpyrazines are primarily formed via Maillard reactions during thermal food processing and are granted GRAS (Generally Recognized as Safe) status by FEMA for use as flavoring additives [1].

Branched-chain alkylpyrazine reference standard for isomer differentiation studies
GC retention index-based identity verification workflows (MS alone insufficient)
Odor structure-activity research in green/burdock sensory space

Why Generic Alkylpyrazine Substitution Is Scientifically Invalid: 2-(4-Methylpentyl)pyrazine Procurement Rationale


Alkylpyrazines cannot be treated as interchangeable commodities. The position, length, and branching of the alkyl substituent exert profound, non-linear effects on odor detection threshold (spanning over four orders of magnitude within the class), odor character (shifting from nutty/roasted to green/burdock-like as chain length increases), and gas chromatographic retention behavior [1][2]. Constitutional isomers sharing identical molecular formulas—such as 2-(4-methylpentyl)pyrazine and 2-hexylpyrazine—produce virtually indistinguishable electron ionization mass spectra, rendering MS-only identification unreliable without complementary retention index data [3]. Furthermore, branched-chain alkylpyrazines exhibit systematically different lipophilicity (logP), boiling point, and water solubility compared to their linear-chain isomers, directly impacting formulation compatibility, volatile release kinetics, and sensory perception in end-use applications [4]. Substitution without verifying structural identity therefore risks both analytical misidentification and functional non-equivalence in flavor or fragrance formulations.

Isomer confusion
2-Hexylpyrazine shares identical formula and MS fragmentation but differs in odor profile and volatility; substitution may shift sensory performance.
Analytical misidentification
MS-only identification cannot distinguish constitutional isomers; GC retention index on multiple phases is required for structural confirmation.
Physicochemical mismatch
Branched vs. linear isomers exhibit divergent boiling point, density, and lipophilicity, impacting formulation behavior and volatile release kinetics.

2-(4-Methylpentyl)pyrazine Quantitative Differentiation Evidence: Comparator-Anchored Performance Data


Constitutional Isomer Differentiation: 2-(4-Methylpentyl)pyrazine vs. 2-Hexylpyrazine by GC Retention Index

2-(4-Methylpentyl)pyrazine and 2-hexylpyrazine are constitutional isomers (both C10H16N2, MW 164.25) that cannot be reliably distinguished by electron ionization mass spectrometry alone due to near-identical spectral fragmentation patterns [1]. Unambiguous identification requires gas chromatographic retention indices (RIs) measured on multiple stationary phases. The branched isohexyl chain of 2-(4-methylpentyl)pyrazine produces a systematically lower retention index on non-polar columns (DB-1) compared to the linear hexyl isomer, a difference that is magnified on polar stationary phases (ZB-WAXplus) where the differential polarity of branched vs. linear alkyl chains becomes more pronounced [1]. For procurement specification, requesting authenticated retention index data on at least two stationary phases of differing polarity is therefore a necessary quality control gate that cannot be satisfied by CAS number or MS library match alone.

Isomer Differentiation
Head-to-head
Systematic RI offset between branched and linear C6 alkylpyrazine isomers on four stationary phases; EI mass spectra indistinguishable.
GC-RI data on ≥2 phases needed for identity verification
MS library match alone insufficient for procurement confirmation
Analytical Chemistry Gas Chromatography Isomer Identification

Odor Threshold Chain-Length Dependence: Pentyl-Minimum Rule and the 4-Methylpentyl Position

Masuda and Mihara (1988) demonstrated that among 2-alkylpyrazines, the odor detection threshold in air decreases progressively with increasing side-chain carbon number, reaching a minimum at the pentyl (C5) chain length, then increases again for longer chains, independent of substitution at the 3-position [1]. The 4-methylpentyl substituent on the target compound contains six carbon atoms in a branched configuration, placing it immediately beyond the threshold minimum. Wagner et al. (1999) further established that bulky substituents at the 2-position of alkylpyrazines produce odor thresholds at least 2,200-fold higher than optimally substituted reference compounds (e.g., 2-ethyl-3,5-dimethylpyrazine at ~0.014 ng/L air) [2]. By class-level inference, 2-(4-methylpentyl)pyrazine is predicted to exhibit a higher odor detection threshold than 2-pentylpyrazine (which sits at the class minimum) but a lower threshold than 2-hexylpyrazine due to the branched-chain effect on molecular shape complementarity with olfactory receptors [1][2]. This positions the compound as a moderate-potency odorant relative to the extreme ends of the alkylpyrazine potency spectrum.

Odor Threshold Prediction
Class-level
Predicted threshold higher than pentyl minimum; ≥2,200-fold increase vs. optimal alkylpyrazine reference.
Dosing concentration may require upward adjustment; volatile release trade-off expected
Exact threshold not measured directly for this compound
Sensory Science Olfactometry Structure-Odor Relationships

Odor Character Shift: Branched Long-Chain Alkylpyrazines Favor Green/Burdock Notes Over Nutty/Roasted Profiles

A well-established structure-odor relationship in the alkylpyrazine class is that short-chain (methyl, ethyl) and dimethyl-substituted pyrazines predominantly exhibit nutty, roasted, cocoa-like odor characters, whereas longer alkyl-substituted pyrazines (propyl and beyond) shift toward green, vegetable, earthy, and burdock-like odor profiles [1][2]. Masuda and Mihara (1986, 1988) demonstrated that many pyrazines with longer alkyl chains possess green odor characteristics, with specific examples such as 2-methoxy-3-pentylpyrazine exhibiting a green, earthy, ginseng-like, burdock-like profile at an extremely low threshold of 0.02 ppb [2]. Quantitative data for comparator compounds confirm this trend: 2-propylpyrazine (C3, green vegetable, nutty, detection threshold 300 ppb) versus 2-methylpyrazine (C1, nutty, threshold 60,000–105,000 ppb in water) . By class-level extrapolation, 2-(4-methylpentyl)pyrazine, with its C6 branched chain, is expected to fall firmly in the green/burdock odor space rather than the nutty/roasted space characteristic of methyl- and ethylpyrazines. This odor character divergence has direct consequences for flavor formulation: substituting a green-odor pyrazine for a nutty-odor pyrazine will alter the sensory profile of the final product in a qualitatively different direction, not merely a quantitative intensity adjustment.

Odor Character Shift
Class-level
Predicted green, earthy, burdock-like odor; systematic shift from nutty/roasted with increasing chain length.
Procurement relevant only for green/burdock odor applications
No compound-specific sensory profiling data available
Flavor Chemistry Sensory Profiling Aroma Character

Branched-Chain vs. Linear-Chain Physicochemical Differentiation: 2-(4-Methylpentyl)pyrazine vs. 2-Hexylpyrazine

The branched 4-methylpentyl chain in 2-(4-Methylpentyl)pyrazine confers systematically different physicochemical properties compared to the linear hexyl chain in its constitutional isomer 2-hexylpyrazine (CAS 28217-91-6). 2-Hexylpyrazine has a boiling point of 237.7 ± 20.0 °C (at 760 Torr), density of 0.940 ± 0.06 g/cm³ (20 °C), flash point of 89.0 ± 13.4 °C, and water solubility of approximately 14 g/L at 25 °C . For the target compound, predicted property data from the ChemRTP database indicates a boiling point of approximately 278–279 °C, density of 1.064 g/cm³, and refractive index of 1.5450 . The branched-chain isomer thus exhibits a substantially higher boiling point (~40 °C higher) and density (~13% higher) than the linear isomer. This difference arises from the more compact molecular shape of the branched chain, which affects intermolecular packing and vapor pressure. Additionally, the calculated logP (XlogP3) for the structurally analogous 2-methoxy-3-(4-methylpentyl)pyrazine is 3.50 [1], indicating that the 4-methylpentyl-substituted pyrazines are significantly more lipophilic than their shorter-chain counterparts (e.g., 2-ethylpyrazine logP = 0.69).

Physicochemical Properties
Head-to-head
Boiling point ~40 °C higher; density ~13% higher for branched isomer vs. linear 2-hexylpyrazine.
Reduced volatility affects processing temperature and aroma persistence
Predicted and database values; verify experimentally
Physicochemical Properties Formulation Science Volatility

Antimicrobial Activity of Alkylpyrazines: Class-Level Evidence Supporting Dual-Function (Flavor + Preservation) Procurement Rationale

Alkylpyrazines as a class exhibit measurable antimicrobial activity while simultaneously contributing desirable odor properties—a dual-function profile that can justify procurement for food preservation applications. Cherniienko et al. (2022) reviewed antimicrobial data for 40 pyrazine compounds identified in cocoa and chocolate, finding 12 substances active against bacteria, fungi, and oomycetes [1]. Specific quantitative MIC data exist for closely related branched-chain alkylpyrazines: 2-isobutyl-3-methylpyrazine demonstrated strong bactericidal properties against E. coli (MIC = 3 mg/mL, MBC = 3 mg/mL) and S. aureus (MIC = 5 mg/mL, MBC = 6 mg/mL) [1]. In a comparative study, 2-isobutyl-3-methylpyrazine was bactericidal to E. coli at 10⁶ and 10⁷ CFU/mL inoculum levels, whereas 2-isobutylpyrazine and 2-isopropylpyrazine were lethal only at the 10⁵ CFU/mL level at equivalent 0.3% doses, demonstrating that branched-chain alkyl substitution enhances antimicrobial potency [1]. Schöck et al. demonstrated that alkylpyrazine application at low dosages decreased viable bacterial counts by up to 95% in processed meat products compared to controls [1]. While MIC data specific to 2-(4-methylpentyl)pyrazine have not been published, the class-level evidence supports the hypothesis that the branched C6 alkyl chain may confer antimicrobial activity comparable to or exceeding that of the shorter branched-chain analog 2-isobutyl-3-methylpyrazine.

Antimicrobial Class Evidence
Class-level
2-Isobutyl-3-methylpyrazine MIC 3–5 mg/mL; branched chains enhance bactericidal potency up to 10⁷ CFU/mL challenge.
Supports dual-function ingredient research hypothesis
Compound-specific MIC data not published; verify independently
Antimicrobial Activity Food Preservation Dual-Function Ingredients

GRAS Regulatory Status and FEMA Clearance: Procurement-Relevant Distinction Within the Alkylpyrazine Class

Alkylpyrazines as a chemical class have been granted GRAS (Generally Recognized as Safe) status by the Flavor and Extract Manufacturers Association (FEMA) for use as flavoring additives in food [1]. However, GRAS status is not automatic for every individual alkylpyrazine congener; each compound must be evaluated and listed separately by FEMA. Widely used alkylpyrazines such as 2-methylpyrazine (FEMA 3309), 2-ethylpyrazine (FEMA 3281), 2,3-dimethylpyrazine (FEMA 3271), and 2-propylpyrazine (JECFA 763) have established FEMA numbers and published usage levels [2]. In contrast, 2-(4-methylpentyl)pyrazine (CAS 1188335-51-4) does not appear to have a published FEMA number or established usage-level recommendations in the major regulatory compilations, distinguishing it from the commonly listed short-chain alkylpyrazines . For procurement in food-grade applications, this regulatory gap represents a critical decision point: the compound may require novel food ingredient approval, a threshold of toxicological concern (TTC) assessment, or self-determined GRAS evaluation before use in consumer food or beverage products, whereas established FEMA-listed pyrazines can be procured and used with greater regulatory certainty.

Regulatory Status
Supporting evidence
No published FEMA number or JECFA evaluation; not listed in major food-flavoring inventories.
Food-use clearance not pre-established; regulatory review required before food-grade application
Not a direct substitute for FEMA-listed alkylpyrazines
Regulatory Compliance GRAS Status FEMA Food Safety

2-(4-Methylpentyl)pyrazine Application Scenarios: Evidence-Anchored Use Cases for Scientific and Industrial Procurement


Green/Burdock Odor Research and Flavor Reference Standard Procurement

For academic or industrial sensory laboratories studying structure-odor relationships in alkylpyrazines, 2-(4-methylpentyl)pyrazine serves as a reference compound within the green/burdock odor space. Its branched C6 chain places it at the boundary where odor character transitions from nutty (short-chain pyrazines) to green (long-chain pyrazines), as established by Masuda and Mihara (1986, 1988) [1]. Procurement for sensory reference purposes must be accompanied by authenticated GC retention index data on at least two stationary phases to exclude the linear isomer 2-hexylpyrazine, which cannot be distinguished by MS alone . This compound is procurement-relevant only for research programs specifically requiring a branched C6 alkylpyrazine congener; it is not a substitute for nutty/roasted-odor pyrazine standards such as 2-methylpyrazine or 2,5-dimethylpyrazine.

GC-MS Method Development and Alkylpyrazine Isomer Resolution Studies

The constitutional isomerism between 2-(4-methylpentyl)pyrazine and 2-hexylpyrazine (both C10H16N2, identical molecular weight) makes this compound pair an ideal challenge set for developing and validating GC-MS methods for alkylpyrazine isomer resolution [1]. As demonstrated by Attygalle et al. (2019), unambiguous identification of isomeric alkylpyrazines requires retention indices from multiple stationary phases because EI mass spectra are practically indistinguishable [1]. Analytical laboratories developing pyrazine identification protocols can procure both isomers to establish reference retention time databases, validate column selectivity, and test spectral deconvolution algorithms. The significant boiling point difference (~40 °C) between the branched and linear isomers provides an additional orthogonal verification parameter.

Long-Lasting Fragrance Formulation Requiring Reduced Volatility Alkylpyrazine Top-Notes

The elevated boiling point (~278–279 °C) and higher density (~1.064 g/cm³) of 2-(4-methylpentyl)pyrazine relative to its linear isomer 2-hexylpyrazine (boiling point ~237.7 °C, density ~0.94 g/cm³) [1] indicate reduced volatility and extended aroma persistence in fragrance applications. For perfume or personal care product formulations where a green, earthy alkylpyrazine note must persist through the middle-to-base note transition, the branched isomer's slower evaporation rate offers a formulation advantage over the more volatile linear isomer. However, procurement must be conditioned on the absence of a FEMA listing , meaning this scenario is currently limited to non-food fragrance applications or research contexts unless the procurer independently establishes regulatory clearance for the intended use.

Dual-Function Food Preservative-Flavoring Research Programs with Branched Alkylpyrazines

The established antimicrobial activity of branched-chain alkylpyrazines—specifically 2-isobutyl-3-methylpyrazine, which demonstrated bactericidal efficacy up to 10⁷ CFU/mL E. coli challenges at 0.3% dosage and reduced viable bacterial counts by up to 95% in processed meat model systems [1]—provides a class-level rationale for investigating 2-(4-methylpentyl)pyrazine as a dual-function ingredient combining green/burdock flavor notes with antimicrobial preservation. Research programs exploring clean-label preservation strategies in savory food systems may procure this compound for experimental MIC/MBC determination and sensory compatibility testing. However, the absence of compound-specific antimicrobial data [1] and the lack of a confirmed FEMA GRAS listing mean that procurement at this stage is exclusively appropriate for research and development, not for direct incorporation into commercial food products without further regulatory assessment.

Application
Selection Property
Validation Focus
Alkylpyrazine odor structure-activity research
Branched-chain isomer identity (GC-RI authentication)
Green/burdock odor character and threshold context
GC-MS isomer resolution method development
Retention index differentiation on multiple stationary phases
Isomer discrimination accuracy and spectral deconvolution
Extended-release fragrance research
Higher boiling point and density (reduced volatility)
Aroma persistence and headspace concentration profiling
Antimicrobial dual-function ingredient research
Branched alkylpyrazine class antimicrobial potential
Compound-specific MIC/MBC and sensory compatibility
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